N-[1-(6-fluoroquinoline-8-carbonyl)piperidin-4-yl]-2-methylfuran-3-carboxamide
Description
N-[1-(6-fluoroquinoline-8-carbonyl)piperidin-4-yl]-2-methylfuran-3-carboxamide is a synthetic organic compound that combines a quinoline derivative with a piperidine ring and a furan moiety
Properties
IUPAC Name |
N-[1-(6-fluoroquinoline-8-carbonyl)piperidin-4-yl]-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c1-13-17(6-10-28-13)20(26)24-16-4-8-25(9-5-16)21(27)18-12-15(22)11-14-3-2-7-23-19(14)18/h2-3,6-7,10-12,16H,4-5,8-9H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMHCSBNIUPKHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2CCN(CC2)C(=O)C3=C4C(=CC(=C3)F)C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(6-fluoroquinoline-8-carbonyl)piperidin-4-yl]-2-methylfuran-3-carboxamide typically involves multiple steps:
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Formation of the Fluoroquinoline Derivative: : The starting material, 6-fluoroquinoline, can be synthesized through the fluorination of quinoline. This step often involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
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Coupling with Piperidine: : The 6-fluoroquinoline derivative is then reacted with piperidine. This coupling reaction can be facilitated by using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as triethylamine .
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Formation of the Furan Carboxamide: This can be achieved through an amidation reaction where the piperidinyl-quinoline intermediate is reacted with 2-methylfuran-3-carboxylic acid in the presence of a coupling agent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The fluoro group on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(6-fluoroquinoline-8-carbonyl)piperidin-4-yl]-2-methylfuran-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. The combination of quinoline, piperidine, and furan moieties provides a versatile scaffold for the development of drugs targeting various biological pathways.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The quinoline moiety is known for its antimicrobial and antimalarial properties, while the piperidine ring can enhance the compound’s bioavailability and pharmacokinetic profile.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the quinoline and furan rings.
Mechanism of Action
The mechanism of action of N-[1-(6-fluoroquinoline-8-carbonyl)piperidin-4-yl]-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. The piperidine ring may enhance the compound’s ability to cross cell membranes, increasing its intracellular concentration. The furan ring can participate in redox reactions, potentially generating reactive oxygen species that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(6-chloroquinoline-8-carbonyl)piperidin-4-yl]-2-methylfuran-3-carboxamide
- N-[1-(6-bromoquinoline-8-carbonyl)piperidin-4-yl]-2-methylfuran-3-carboxamide
- N-[1-(6-iodoquinoline-8-carbonyl)piperidin-4-yl]-2-methylfuran-3-carboxamide
Uniqueness
N-[1-(6-fluoroquinoline-8-carbonyl)piperidin-4-yl]-2-methylfuran-3-carboxamide is unique due to the presence of the fluoro group, which can significantly alter its electronic properties and reactivity compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance the compound’s stability and bioactivity, making it a valuable candidate for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
